molecular formula C10H12N2O2 B12808158 N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea CAS No. 70171-68-5

N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea

Cat. No.: B12808158
CAS No.: 70171-68-5
M. Wt: 192.21 g/mol
InChI Key: MTTZAHDVXFJKIB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of NSC 222578 typically involves the reaction of 3-hydroxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

NSC 222578 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in NSC 222578 can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC 222578 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

NSC 222578 can be compared with other similar compounds, such as:

    1-(3-hydroxyphenyl)-3-(prop-2-en-1-yl)urea: This compound shares a similar structure but may have different functional groups or substituents.

    N-(3-hydroxyphenyl)-N’-2-propen-1-ylurea: Another urea derivative with similar properties but different reactivity and applications.

The uniqueness of NSC 222578 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

70171-68-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14)

InChI Key

MTTZAHDVXFJKIB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

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